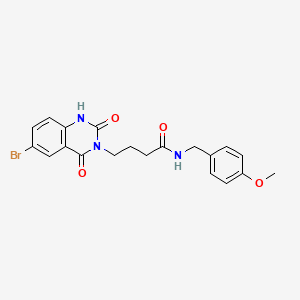

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

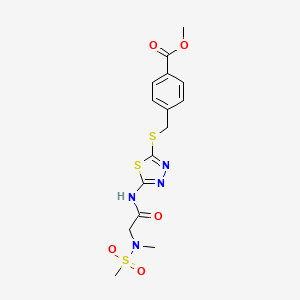

The compound “4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide” is a chemical substance with the molecular formula C20H20BrN3O4 and a molecular weight of 446.30112. It is not intended for human or veterinary use and is typically used for research purposes12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H20BrN3O412. However, the specific structural details or 3D conformation were not found in the search results.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

Research on similar compounds has focused on synthesizing novel derivatives and exploring their chemical reactivities. For instance, compounds with bromophenol moieties have been synthesized to evaluate their antioxidant activities, showcasing the potential for developing new molecules with significant biological properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Additionally, the synthesis of highly functionalized bromo-dihydroisoquinolines, potentially related to the core structure of the queried compound, has been reported, indicating the versatility of such frameworks in organic synthesis (He, Shi, Cheng, Man, Yang, & Li, 2016).

Biological Activities

Compounds bearing a quinazolinone or similar heterocyclic scaffold often exhibit diverse biological activities. For instance, the synthesis and antiplasmodial activity of a phenanthroline derivative have been explored, showing promising results against Plasmodium falciparum, which suggests that derivatives of quinazolinone could have potential applications in antimalarial research (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010).

Antioxidant Properties

Research into bromophenols derived from marine sources has demonstrated potent antioxidant activities. These studies imply that brominated compounds, similar in some respects to the core structure of interest, could serve as leads for the development of new antioxidants (Li, Li, Gloer, & Wang, 2011).

Anticancer Applications

Synthetic pathways leading to new compounds with potential anticancer properties are a significant area of research. For example, the synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety has been explored for their antimicrobial activities, which also indicates the potential for exploring anticancer activities due to the structural similarities with quinazolinones (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

Future Directions

The future directions or potential applications of this compound are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

properties

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4/c1-28-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBMNQSNUXFRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)

![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)

![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)